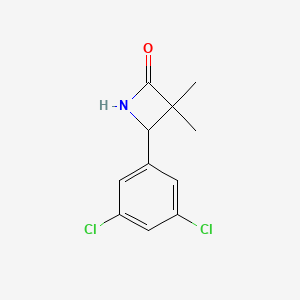

4-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one

Description

Properties

IUPAC Name |

4-(3,5-dichlorophenyl)-3,3-dimethylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO/c1-11(2)9(14-10(11)15)6-3-7(12)5-8(13)4-6/h3-5,9H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFZLRBWMKKLTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC1=O)C2=CC(=CC(=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3,3-dimethylazetidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Nucleophilic Reactions at the Azetidinone Carbonyl

The strained four-membered azetidinone ring facilitates nucleophilic attack at the carbonyl carbon. Key reactions include:

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Hydrolysis | Acidic (H₂SO₄) or basic (NaOH) | 3,3-Dimethyl-4-(3,5-dichlorophenyl)azetidine | Ring-opening yields the corresponding azetidine derivative. |

| Grignard Addition | RMgX (R = alkyl/aryl) | Tertiary alcohol derivatives | Nucleophilic attack forms alcohol adducts, followed by ring expansion. |

| Reduction | LiAlH₄ or NaBH₄ | Azetidine alcohol | Partial reduction retains the ring structure. |

Electrophilic Aromatic Substitution (EAS)

Ring-Opening and Functionalization

The azetidinone ring can undergo strain-driven cleavage under specific conditions:

| Reaction Type | Reagents/Conditions | Products | Mechanistic Insight |

|---|---|---|---|

| Acid-Catalyzed Ring-Opening | HCl/MeOH | β-Lactam derivatives | Protonation of the carbonyl oxygen increases electrophilicity. |

| Base-Mediated Ring Expansion | KOtBu/DMF | Five-membered lactams | Alkoxide attack followed by rearrangement. |

Oxidation and Reduction Pathways

The dichlorophenyl group and azetidinone ring exhibit distinct redox behavior:

Cross-Coupling Reactions

The dichlorophenyl group enables participation in transition-metal-catalyzed reactions:

Biological Relevance and Reactivity

The 3,5-dichlorophenyl moiety enhances bioactivity by:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase and carbonic anhydrase. These enzymes play crucial roles in neurotransmission and pH regulation, respectively. Inhibition of acetylcholinesterase can enhance cholinergic transmission, which is significant in treating neurodegenerative diseases such as Alzheimer's disease .

Anticancer Activity

Research indicates that derivatives of 4-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one exhibit significant anticancer properties. The presence of electron-withdrawing groups like chlorine at specific positions enhances the compound's efficacy against various cancer cell lines. For instance, studies have shown that modifications to the azetidinone structure can lead to improved cytotoxicity against breast and lung cancer cells .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the dichlorophenyl group contributes to its antibacterial efficacy by interacting with bacterial cell membranes or inhibiting essential microbial enzymes .

Antioxidant Activity

In addition to its antimicrobial and anticancer potentials, this compound has shown antioxidant properties. This activity is crucial for combating oxidative stress-related diseases and could be beneficial in formulations aimed at reducing oxidative damage in cells .

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound in various research contexts:

- Enzyme Inhibition Studies : A study demonstrated the compound's effectiveness as an acetylcholinesterase inhibitor through binding affinity assays. The results indicated a significant increase in acetylcholine levels in neuronal cultures treated with the compound.

- Anticancer Efficacy : Another case study evaluated the cytotoxic effects of synthesized derivatives on human cancer cell lines. The findings revealed that certain modifications to the azetidinone structure led to up to a 70% reduction in cell viability compared to untreated controls .

- Antimicrobial Testing : Research assessing the antimicrobial properties found that compounds similar to this compound exhibited inhibitory effects against various bacterial strains, suggesting potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one, a comparative analysis with structurally related compounds is essential. Key comparisons focus on substitution patterns, heterocyclic core structures, and biological activities.

Substitution Patterns on Aromatic Rings

- 3,5-Dichlorophenyl vs. 3,4-Dichlorophenyl Derivatives :

Evidence from chlorinated cinnamanilides shows that 3,4-dichlorophenyl derivatives exhibit broader-spectrum antibacterial activity compared to 4-chloro analogs, likely due to enhanced lipophilicity and target affinity . However, 3,5-dichlorophenyl substitution (as in the target compound) may prioritize different binding interactions. For example, in oxazolidine-2,4-dione pesticides (e.g., vinclozolin), the 3,5-dichlorophenyl group contributes to fungicidal activity by modulating steric and electronic interactions with fungal enzymes . - 2,4-Dichlorophenyl Urea Derivatives :

Methyl (S)-4-(2-(3-(2,4-dichlorophenyl)ureido)-2-phenylacetamido)benzoate (4h) demonstrates how ortho-substitution (2,4-dichloro) on the phenyl ring influences hydrogen bonding and solubility, contrasting with the meta-substitution (3,5-dichloro) in the target compound .

Heterocyclic Core Structures

- Azetidinone vs. Piperazine: Aripiprazole, an antipsychotic, incorporates a 2,3-dichlorophenyl-substituted piperazine ring. The piperazine core’s flexibility and basic nitrogen contrast with the strained, electrophilic azetidinone ring, which may confer distinct pharmacokinetic profiles (e.g., faster metabolism for azetidinones) .

- Azetidinone vs.

Data Tables

Table 1: Key Physicochemical Properties

Biological Activity

4-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique azetidine ring structure, which is a four-membered saturated heterocycle containing nitrogen. The presence of the 3,5-dichlorophenyl group enhances its chemical properties and biological activities, making it a subject of various research studies.

- Molecular Formula : CHClN\O

- Molecular Weight : 244.11 g/mol

- Structure : The compound contains an azetidinone core with a dichlorophenyl substituent, influencing its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit various bacterial strains, particularly Gram-negative bacteria. The presence of electron-withdrawing groups such as chlorine at the para position enhances its antibacterial potential .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation. For instance, structure-activity relationship studies indicate that modifications to the azetidine ring can lead to increased potency against cancer cell lines .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. In vitro assays demonstrated its ability to stabilize human red blood cell membranes and inhibit protein denaturation, suggesting a mechanism for its anti-inflammatory effects .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby preventing substrate interaction.

- Receptor Interaction : It could interact with specific receptors involved in inflammatory pathways or cancer progression, although further research is needed to elucidate these pathways fully .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Inhibition of kinase activity | |

| Anti-inflammatory | Membrane stabilization; protein denaturation inhibition |

Case Study: Anticancer Activity

In a study investigating the anticancer potential of azetidinone derivatives including this compound, researchers found that specific modifications led to enhanced cytotoxicity against breast cancer cell lines. The study utilized MTT assays to evaluate cell viability and found a significant reduction in cell proliferation with certain derivatives .

Q & A

Basic Research Questions

Q. What experimental design methodologies are recommended for optimizing the synthesis of 4-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one?

- Methodological Answer : Employ factorial design to systematically vary parameters such as temperature, catalyst concentration, solvent polarity, and reaction time. Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions. For example, a 2³ factorial design can reduce the number of trials while capturing non-linear effects. Statistical validation (e.g., ANOVA) ensures reproducibility .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles, as demonstrated for analogous azetidinones in .

- NMR/IR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions and IR to identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹).

- Cross-reference with PubChem -derived computational data (e.g., InChIKey) for validation .

Q. How can researchers assess the thermal stability of this compound under varying environmental conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled humidity and temperature. For example, ramp temperatures at 10°C/min in nitrogen/air atmospheres to detect decomposition events. Triplicate runs with statistical error analysis ensure reliability .

Advanced Research Questions

Q. What computational approaches are effective in modeling the reaction pathways and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate reaction coordinates, transition states, and activation energies using software like Gaussian or ORCA. Validate with experimental kinetics data.

- Quantum Chemical Reaction Path Search : As implemented by ICReDD, combine computed pathways with experimental feedback to refine mechanistic hypotheses .

- Molecular Dynamics (MD) : Simulate solvation effects and intermolecular interactions in catalytic environments .

Q. How can machine learning (ML) algorithms be integrated into the experimental design process to accelerate the development of novel derivatives?

- Methodological Answer :

- Data-Driven Optimization : Train ML models (e.g., random forests, neural networks) on historical reaction data to predict yields or selectivity.

- Autonomous Laboratories : Implement AI-driven platforms (e.g., "smart labs") for real-time parameter adjustments during synthesis, reducing iterative trial-and-error .

- Bayesian Optimization : Prioritize high-probability experimental conditions using surrogate models and acquisition functions .

Q. What strategies resolve discrepancies between experimental and computational data regarding the compound’s reactivity or stability?

- Methodological Answer :

- Multi-Method Cross-Validation : Compare DFT results with kinetic studies (e.g., Arrhenius plots) or isotopic labeling experiments.

- Sensitivity Analysis : Identify which computational parameters (e.g., basis sets, solvation models) most affect predictions.

- Error-Weighted Data Fusion : Use Bayesian inference to reconcile conflicting datasets, assigning higher weights to more precise methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.